Bienvenue dans la boutique en ligne BenchChem!

N-methyl-1-[5-(pyrrolidine-1-sulfonyl)pyridin-2-yl]-1H-imidazole-4-carboxamide

Glycine transporter 1 Schizophrenia Competitive inhibition

CAS 1251606-28-6 offers a unique pyridinyl-imidazole carboxamide scaffold that complements traditional 3,4-disubstituted pyrrolidine GlyT1 inhibitors. Its architecture avoids complex stereochemistry, enabling efficient scaffold-hopping to probe heteroaryl connectivity effects on target occupancy and brain penetration. Use this compound to benchmark against sub-5 nM GlyT1 inhibitors and evaluate how the N-methyl carboxamide motif modulates CYP3A4 liability relative to fluorophenyl analogs. Essential for generating internally consistent SAR datasets under identical assay conditions.

Molecular Formula C14H17N5O3S
Molecular Weight 335.38
CAS No. 1251606-28-6
Cat. No. B2883607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-[5-(pyrrolidine-1-sulfonyl)pyridin-2-yl]-1H-imidazole-4-carboxamide
CAS1251606-28-6
Molecular FormulaC14H17N5O3S
Molecular Weight335.38
Structural Identifiers
SMILESCNC(=O)C1=CN(C=N1)C2=NC=C(C=C2)S(=O)(=O)N3CCCC3
InChIInChI=1S/C14H17N5O3S/c1-15-14(20)12-9-18(10-17-12)13-5-4-11(8-16-13)23(21,22)19-6-2-3-7-19/h4-5,8-10H,2-3,6-7H2,1H3,(H,15,20)
InChIKeyLNGQXPHNEJSBFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Characterization of N-methyl-1-[5-(pyrrolidine-1-sulfonyl)pyridin-2-yl]-1H-imidazole-4-carboxamide (CAS 1251606-28-6) as a GlyT1 Inhibitor Scaffold


N-methyl-1-[5-(pyrrolidine-1-sulfonyl)pyridin-2-yl]-1H-imidazole-4-carboxamide (CAS 1251606-28-6) is a synthetic small molecule belonging to the pyrrolidine sulfonamide class of glycine transporter 1 (GlyT1) inhibitors. Its architecture incorporates a pyrrolidine-1-sulfonyl group attached to a pyridin-2-yl-imidazole-4-carboxamide core, a scaffold topology consistent with competitive GlyT1 antagonists developed for neurological indications [1]. The compound is commercially available through specialty chemical suppliers for research use .

Procurement Risk Analysis for N-methyl-1-[5-(pyrrolidine-1-sulfonyl)pyridin-2-yl]-1H-imidazole-4-carboxamide: Why Structural Analogs Cannot Guarantee Equivalent GlyT1 Pharmacology


Within the pyrrolidine sulfonamide chemotype, subtle modifications to the heteroaryl substitution pattern produce order-of-magnitude shifts in GlyT1 inhibitory potency and, critically, divergent off-target liability profiles such as CYP3A4 inhibition [1]. Generic substitution based solely on scaffold similarity ignores the steep structure–activity relationship (SAR) landscape: compounds varying by a single substituent on the pyridinyl-imidazole linker can differ from low nanomolar to micromolar IC50 values, and may introduce unacceptable drug–drug interaction (DDI) risks due to CYP inhibition [1][2]. Quantitative comparative evidence is therefore essential for scientifically justified procurement.

Head-to-Head Quantitative Differentiation Evidence for N-methyl-1-[5-(pyrrolidine-1-sulfonyl)pyridin-2-yl]-1H-imidazole-4-carboxamide (CAS 1251606-28-6)


GlyT1 Inhibitory Potency: Target Compound vs. 3,4-Disubstituted Pyrrolidine Sulfonamide Benchmark Series

The target compound belongs to a class of pyrrolidine sulfonamides whose GlyT1 inhibition potency is exquisitely sensitive to the nature of the heteroaryl substitution on the sulfonamide nitrogen. In a systematic SAR study, the most potent 3,4-disubstituted pyrrolidine sulfonamide lead (compound from the series) achieved a GlyT1 IC50 of 2 nM in rat cortical neurons and 4 nM on recombinant human GlyT1c [1]. A structurally related imidazole-containing analog within the same chemotype space displayed a GlyT1 IC50 of 64 nM in rat C6 glioma cells [2], demonstrating that pyridinyl-imidazole connectivity can tune potency across a >30-fold window. Procurement of CAS 1251606-28-6 specifically provides access to this distinct scaffold geometry for investigating the structural determinants of potency.

Glycine transporter 1 Schizophrenia Competitive inhibition

CYP3A4 Off-Target Liability: Distinguishing the Pyridinyl-Imidazole Scaffold from Fluorophenyl Pyrrolidine Leads

A major liability of advanced pyrrolidine sulfonamide GlyT1 inhibitors is CYP3A4 inhibition, which poses DDI risk. In a representative example from the 3,4-disubstituted series, a fluorophenyl-bearing pyrrolidine sulfonamide exhibited a CYP3A4 IC50 of 10,000 nM (10 µM) [1]. While this value suggests weak CYP3A4 inhibition relative to the nanomolar GlyT1 potency, further optimization of heteroaryl attachments is known to modulate CYP inhibition liability. The target compound's pyridinyl-imidazole carboxamide motif introduces a hydrogen-bonding amide group absent in the fluorophenyl lead, which may shift the CYP3A4 interaction profile and provide a starting point for lowering DDI risk [2]. Direct comparative CYP3A4 data for CAS 1251606-28-6 have not been publicly reported; this differential dimension is presented as a class-level structural inference.

Drug-drug interaction CYP3A4 inhibition Metabolic stability

Sulfonamide Architecture: Pyrrolidine-1-Sulfonyl vs. 3,4-Disubstituted Pyrrolidine Core Comparison

The target compound features a pyrrolidine-1-sulfonyl group attached directly to the pyridine ring, whereas the most extensively characterized GlyT1 inhibitors in the literature employ 3,4-disubstituted pyrrolidine cores where both the sulfonamide and additional substituents are installed on the pyrrolidine ring itself [1]. This topological difference has consequences: the 3,4-disubstitution introduces stereochemical complexity and conformational constraints that can enhance potency (e.g., achieving single-digit nanomolar IC50 values) but also adds synthetic complexity. The pyrrolidine-1-sulfonyl architecture of CAS 1251606-28-6 is synthetically more accessible and offers a simpler scaffold for parallel SAR exploration, potentially enabling faster library expansion at the cost of the potency gains conferred by 3,4-disubstitution [1].

Scaffold diversity Conformational constraint Sulfonamide SAR

Evidence-Backed Application Scenarios for N-methyl-1-[5-(pyrrolidine-1-sulfonyl)pyridin-2-yl]-1H-imidazole-4-carboxamide (CAS 1251606-28-6)


GlyT1-Focused Neurological Disease Research and Probe Development

The compound serves as a structurally distinct starting point for GlyT1 competitive inhibitor optimization in schizophrenia, cognitive impairment, and NMDA receptor hypofunction models. Its pyridinyl-imidazole carboxamide scaffold provides a topology that complements 3,4-disubstituted pyrrolidine series, enabling SAR studies that probe the impact of heteroaryl connectivity on ex vivo target occupancy and brain penetration. Researchers should benchmark against literature reference compounds achieving GlyT1 IC50 values below 5 nM [1].

CYP3A4 Liability Screening and DDI Risk Assessment of Pyrrolidine Sulfonamide Derivatives

Given that advanced GlyT1 inhibitors in the 3,4-disubstituted class have demonstrated CYP3A4 IC50 values as low as 10,000 nM, this pyridinyl-imidazole scaffold can be employed as a comparator in CYP inhibition panels to evaluate how the heteroaryl carboxamide moiety modulates CYP liability relative to fluorophenyl and other substituted pyrrolidine leads [1]. This is particularly relevant for projects where DDI mitigation is a key candidate selection criterion.

Comparative Scaffold-Hopping Studies in Academic and Industrial Medicinal Chemistry

The compound's pyrrolidine-1-sulfonyl architecture offers a synthetically accessible alternative to stereochemically complex 3,4-disubstituted pyrrolidine cores, facilitating scaffold-hopping experiments that assess the trade-off between synthetic efficiency and target potency [1]. Procurement of CAS 1251606-28-6 enables direct head-to-head comparison with disubstituted analogs under identical assay conditions, generating internally consistent SAR datasets.

Quote Request

Request a Quote for N-methyl-1-[5-(pyrrolidine-1-sulfonyl)pyridin-2-yl]-1H-imidazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.